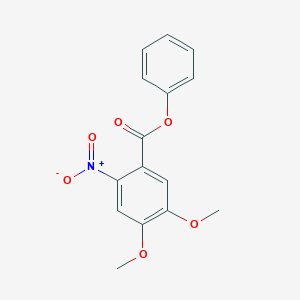

Phenyl 4,5-dimethoxy-2-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl 4,5-dimethoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6/c1-20-13-8-11(12(16(18)19)9-14(13)21-2)15(17)22-10-6-4-3-5-7-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYWYUNYWPSVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC2=CC=CC=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429227 | |

| Record name | phenyl 4,5-dimethoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100905-32-6 | |

| Record name | phenyl 4,5-dimethoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Phenyl 4,5-dimethoxy-2-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Phenyl 4,5-dimethoxy-2-nitrobenzoate, a key intermediate in the development of various high-value chemical entities. The document delves into the strategic considerations for the synthesis of the requisite precursor, 4,5-dimethoxy-2-nitrobenzoic acid, and critically evaluates multiple esterification methodologies for coupling it with phenol. By examining the mechanistic underpinnings and practical considerations of Fischer-Speier, Steglich, and Mitsunobu esterifications, this guide offers researchers and drug development professionals the necessary insights to select and optimize a synthetic route that aligns with their specific laboratory and industrial-scale requirements. Detailed, field-tested protocols are provided to ensure reproducibility and high-yield synthesis.

Introduction and Strategic Overview

Phenyl 4,5-dimethoxy-2-nitrobenzoate is a substituted aromatic ester that serves as a versatile building block in organic synthesis. Its structural motif, featuring a nitro-substituted benzoic acid core and a phenyl ester, makes it a valuable precursor for the synthesis of pharmaceuticals and other complex organic molecules. The electron-withdrawing nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the ester linkage can be hydrolyzed or aminated.

The synthesis of this target molecule is logically dissected into two primary stages: first, the formation of the core aromatic carboxylic acid, 4,5-dimethoxy-2-nitrobenzoic acid, and second, the subsequent esterification with phenol. This guide will explore robust methods for achieving both transformations, with a particular focus on the critical esterification step where the choice of coupling conditions dictates the efficiency, yield, and purity of the final product.

Synthesis of Key Precursor: 4,5-Dimethoxy-2-nitrobenzoic Acid

The foundational precursor for our target molecule is 4,5-dimethoxy-2-nitrobenzoic acid. This compound is not commonly available in bulk and typically requires synthesis. A reliable and high-yielding method starts from the commercially available 3,4-dimethoxy-6-nitrobenzaldehyde.[1] The synthesis involves a straightforward oxidation of the aldehyde functionality to a carboxylic acid.

Causality of Experimental Choice: The use of sodium chlorite (NaClO₂) buffered with a mild acid (acetic acid) in the presence of a chlorine scavenger (hydrogen peroxide) is a modern and highly selective method for oxidizing aldehydes to carboxylic acids. This method, often referred to as the Pinnick oxidation, is preferred over harsher oxidants like potassium permanganate or chromic acid because it avoids over-oxidation and is tolerant of other functional groups on the aromatic ring, such as the nitro and methoxy groups.

Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxy-6-nitrobenzaldehyde (10 g) in a mixture of methanol (30 mL) and water (20 mL).

-

Reagent Addition: To this solution, add acetic acid (3.5 mL) and 30% hydrogen peroxide (9 mL).

-

Oxidant Introduction: In a separate beaker, prepare a solution of sodium chlorite (9 g, 80% purity) in water (5 mL). Add this solution dropwise to the reaction mixture. An exotherm will be observed, and the temperature should be maintained around 50°C with gentle warming or cooling as needed.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding sodium bisulfite (10.5 g) to destroy any excess oxidant.

-

Workup and Isolation: Evaporate the solvent under reduced pressure. Dissolve the resulting residue in a 1.5 M sodium hydroxide solution and filter to remove any insoluble impurities. Acidify the filtrate to pH 1 with concentrated sulfuric acid, which will precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4,5-dimethoxy-2-nitrobenzoic acid as a solid.[1]

Core Synthesis: Esterification of 4,5-Dimethoxy-2-nitrobenzoic Acid with Phenol

The formation of the phenyl ester bond is the central transformation in this synthesis. Phenols are less nucleophilic than aliphatic alcohols, and their direct esterification can be challenging. Therefore, the choice of methodology is critical. We will evaluate three common esterification strategies.

Fischer-Speier Esterification: The Classic Approach

Fischer-Speier esterification involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[2]

-

Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and water must be removed to drive it towards the product.

-

Application & Limitations: While effective for simple alcohols, this method is often low-yielding for phenols due to their reduced nucleophilicity and the harsh, high-temperature conditions required, which can lead to side reactions and decomposition of sensitive substrates. The equilibrium nature of the reaction is a significant drawback.[2]

Steglich Esterification: A Mild and Efficient Alternative

The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or the water-soluble equivalent EDC, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3][4] This method is performed under mild, typically room-temperature, conditions and is highly effective for sterically hindered substrates and less nucleophilic alcohols like phenol.[3][4][5]

-

Mechanism & Causality:

-

Activation: The carboxylic acid adds to the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.[4]

-

Catalysis: DMAP, being a superior nucleophile compared to phenol, attacks the O-acylisourea to form an acylpyridinium species. This "active ester" is highly electrophilic and readily reacts with the phenol.[4][5] The catalytic role of DMAP is crucial; it accelerates the reaction and suppresses a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[3][4]

-

Ester Formation: The phenol attacks the acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. The DCC is consumed, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[6]

-

Steglich Esterification Workflow

Mitsunobu Reaction: The Power of Redox Chemistry

The Mitsunobu reaction is another highly reliable method for forming esters, particularly from primary and secondary alcohols, with the hallmark feature of inverting the stereochemistry of the alcohol (not applicable for phenol).[7][8][9] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

-

Mechanism & Causality: The reaction is a complex redox process.[8] PPh₃ and DEAD first react to form a phosphonium salt. The alcohol (in this case, phenol) is then deprotonated by this adduct. The resulting alkoxide (phenoxide) attacks the activated carboxylic acid, which has been activated by the phosphonium species. The reaction proceeds under very mild, neutral conditions and is often successful when other methods fail.[11] However, a significant drawback is the formation of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[7]

Comparative Analysis of Esterification Methods

| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |

| Conditions | Harsh (High temp, strong acid)[2] | Mild (Room temperature)[3] | Mild (0°C to Room temp)[11] |

| Reagents | H₂SO₄ (catalytic) | DCC/EDC, DMAP (catalytic)[3] | PPh₃, DEAD/DIAD |

| Yield for Phenols | Generally low to moderate | Good to excellent[5] | Good to excellent[11] |

| Byproducts | Water | Dicyclohexylurea (DCU)[6] | Triphenylphosphine oxide, Hydrazine deriv. |

| Purification | Simple (extraction) | Filtration of DCU, chromatography | Often requires chromatography |

| Key Advantage | Inexpensive reagents | High efficiency for difficult substrates | Broad scope, stereochemical inversion |

| Key Disadvantage | Equilibrium-limited, harsh conditions | Cost of reagents, potential allergens (DCC) | Stoichiometric byproducts complicate cleanup |

Recommended Protocol: Steglich Esterification

This protocol provides a self-validating system for the synthesis of the target compound, with clear steps for reaction, workup, and purification.

Steglich Synthesis Workflow

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4,5-Dimethoxy-2-nitrobenzoic acid | 227.17 | 2.27 g | 10.0 | 1.0 |

| Phenol | 94.11 | 1.04 g | 11.0 | 1.1 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11.0 | 1.1 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 122 mg | 1.0 | 0.1 |

| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4,5-dimethoxy-2-nitrobenzoic acid (2.27 g, 10.0 mmol), phenol (1.04 g, 11.0 mmol), and DMAP (122 mg, 1.0 mmol).

-

Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) and stir the mixture until all solids dissolve.

-

Cooling: Cool the flask to 0°C in an ice-water bath.

-

DCC Addition: Dissolve DCC (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM and add this solution dropwise to the reaction mixture over 10-15 minutes using a dropping funnel. A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

-

Workup - Filtration: Once the starting acid is consumed, cool the mixture again to 0°C for 30 minutes to ensure complete precipitation of the DCU. Filter the mixture through a sintered glass funnel or a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 25 mL) to remove residual DMAP, saturated aqueous NaHCO₃ (2 x 25 mL) to remove any unreacted carboxylic acid, and finally with brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to afford Phenyl 4,5-dimethoxy-2-nitrobenzoate as a pure crystalline solid.

Characterization and Data

The identity and purity of the synthesized Phenyl 4,5-dimethoxy-2-nitrobenzoate should be confirmed using standard analytical techniques.

| Analytical Data | Expected Value / Observation |

| Appearance | Pale yellow crystalline solid |

| Melting Point | Approx. 141-144°C (for the corresponding methyl ester, phenyl ester may vary)[12] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~7.6 (s, 1H), ~7.4-7.2 (m, 5H), ~7.1 (s, 1H), 4.0 (s, 3H), 3.9 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~163, 154, 151, 148, 140, 129, 126, 122, 115, 110, 56.5, 56.4 |

| IR (KBr, cm⁻¹) | ~1740 (C=O, ester), ~1520 & 1340 (NO₂, asymm. & symm.), ~1270 (C-O, ether) |

References

-

Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

-

Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Retrieved from [Link]

-

Wikipedia. Steglich esterification. Retrieved from [Link]

- Reddy, K. L., et al. (2006). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Hetero Cycles, 68(11), 2297-2304.

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]

- Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

- Fitzjarrald, T. J., & Pongdee, R. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Tetrahedron Letters, 48(20), 3553-3555.

-

Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. Steglich Esterification. Retrieved from [Link]

- Google Patents. (1976). US3948972A - Esterification of nitrobenzoic acids.

- De-Luca, L. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5459-5466.

- Neises, B., & Steglich, W. (1978). Simple method for the esterification of carboxylic acids.

-

Chemsrc. Methyl 4,5-dimethoxy-2-nitrobenzoate(CAS#:26791-93-5). Retrieved from [Link]

-

Organic Synthesis. Mitsunobu reaction. Retrieved from [Link]

- Kozlovskaya, V., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers, 13(16), 2749.

- Kumar, S., & Kumar, R. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. ChemistrySelect, 7(32), e202201997.

-

Chemistry Steps. Mitsunobu Reaction. Retrieved from [Link]

-

BYJU'S. Mitsunobu Reaction. Retrieved from [Link]

Sources

- 1. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 10. byjus.com [byjus.com]

- 11. researchgate.net [researchgate.net]

- 12. Methyl 4,5-dimethoxy-2-nitrobenzoate | 26791-93-5 [chemicalbook.com]

Technical Profile: Phenyl 4,5-dimethoxy-2-nitrobenzoate

CAS Registry Number: 100905-32-6 Synonyms: Phenyl 2-nitro-4,5-dimethoxybenzoate; 4,5-Dimethoxy-2-nitrobenzoic acid phenyl ester Molecular Formula: C₁₅H₁₃NO₆ Molecular Weight: 303.27 g/mol [1]

Executive Summary

Phenyl 4,5-dimethoxy-2-nitrobenzoate (CAS 100905-32-6) is a specialized activated ester intermediate used primarily in organic synthesis and medicinal chemistry.[1] Unlike its more common methyl or ethyl analogs, the phenyl ester moiety imparts enhanced electrophilicity to the carbonyl carbon, making it a distinct "active ester" reagent—reactive enough to acylate amines and other nucleophiles under mild conditions, yet stable enough for isolation and storage.[1]

Its core utility lies in the installation of the 4,5-dimethoxy-2-nitrobenzoyl (DMNB) moiety.[1] While the benzyl analog (4,5-dimethoxy-2-nitrobenzyl) is the gold standard for photocleavable "caging" groups, the benzoyl moiety introduced by this reagent appears in specific pharmacophores (e.g., MDM2-p53 inhibitors) and serves as a robust capping group in peptide synthesis.[1]

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 100905-32-6 |

| IUPAC Name | Phenyl 4,5-dimethoxy-2-nitrobenzoate |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 130–135 °C (Predicted/Analogous) |

| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water |

| Reactivity | Susceptible to nucleophilic acyl substitution (aminolysis, hydrolysis) |

| Storage | 2–8 °C, inert atmosphere (Argon/Nitrogen), desiccated |

Synthesis & Preparation

The synthesis of Phenyl 4,5-dimethoxy-2-nitrobenzoate typically proceeds via the activation of the parent acid, 4,5-dimethoxy-2-nitrobenzoic acid (CAS 4998-07-6) .[1] Two primary routes are chemically valid; the Carbodiimide Coupling is preferred for laboratory scale due to milder conditions, while the Acid Chloride route is scalable.[1]

Method A: Steglich Esterification (DCC Coupling)

This method avoids the generation of corrosive HCl and is suitable for small-scale, high-purity preparation.[1]

Reagents:

-

4,5-Dimethoxy-2-nitrobenzoic acid (1.0 eq)[1]

-

Phenol (1.1 eq)[1]

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[1]

-

4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Protocol:

-

Dissolution: Dissolve 4,5-dimethoxy-2-nitrobenzoic acid (10 mmol) and Phenol (11 mmol) in anhydrous DCM (50 mL) under an argon atmosphere.

-

Catalyst Addition: Add DMAP (1 mmol) to the stirring solution.

-

Activation: Cool the mixture to 0 °C. Dropwise add a solution of DCC (11 mmol) in DCM (10 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. A white precipitate (dicyclohexylurea, DCU) will form.[1]

-

Workup: Filter off the DCU precipitate.[1] Wash the filtrate with 1M HCl (2x), saturated NaHCO₃ (2x), and brine.[1]

-

Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and recrystallize from Ethanol/Hexane to yield the phenyl ester.[1]

Method B: Acid Chloride Activation

Protocol:

-

Reflux 4,5-dimethoxy-2-nitrobenzoic acid with Thionyl Chloride (SOCl₂) to generate the acid chloride.[1]

-

Remove excess SOCl₂ in vacuo.[1]

-

React the crude acid chloride with Phenol in the presence of Triethylamine (Et₃N) in DCM at 0 °C to RT.

Visualization: Synthesis Pathway

Figure 1: Steglich esterification pathway for the synthesis of Phenyl 4,5-dimethoxy-2-nitrobenzoate.

Mechanism of Action & Applications

The "Active Ester" Concept

Phenyl esters are significantly more reactive toward nucleophiles than methyl or ethyl esters because the phenoxide ion (PhO⁻) is a better leaving group (pKa ~10) compared to alkoxides (pKa ~16).[1]

Reaction:

This reactivity allows the 4,5-dimethoxy-2-nitrobenzoyl group to be transferred to amines (to form amides) or alcohols (transesterification) under mild conditions where a standard ester would be inert.[1]

Application Areas

-

Medicinal Chemistry (MDM2 Inhibitors): The 4,5-dimethoxy-2-nitrobenzoyl moiety acts as a critical pharmacophore in certain small-molecule inhibitors of the p53-MDM2 interaction.[1] The electron-rich dimethoxy ring combined with the electron-withdrawing nitro group creates a specific electrostatic profile required for binding pockets in these proteins.[1]

-

Reference: Piperazine-4-phenyl derivatives as inhibitors of the interaction between mdm2 and p53 (WO2000015657A1).[1]

-

-

Solid-Phase Peptide Synthesis (SPPS): Active esters like CAS 100905-32-6 are used to "cap" N-termini or introduce the DMNB chromophore as a handle for detection (UV absorbance) or specific cleavage studies.[1]

-

Photocleavable Precursors (Differentiation):

-

Note on Photolysis: While benzyl esters (Ar-CH₂-OR) of this family are famous for UV photocleavage (365 nm), the benzoate (Ar-CO-OR) linkage formed by this reagent is generally stable to photolysis.[1]

-

Usage: Researchers use this reagent when they need the chemical properties of the DMNB group (sterics, electronics) without the photolability of the benzyl linker, OR as an intermediate to synthesize the benzyl alcohol via reduction.[1]

-

Visualization: Reactivity Profile

Figure 2: Reactivity profile showing the transfer of the DMNB group to nucleophiles.[1]

Experimental Protocol: Amide Coupling

A validated protocol for using CAS 100905-32-6 to acylate a primary amine.

-

Preparation: In a 10 mL round-bottom flask, dissolve Phenyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq, 0.5 mmol) in anhydrous DMF (2 mL).

-

Addition: Add the target amine (1.0 eq) and Diisopropylethylamine (DIPEA, 1.2 eq).

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the release of phenol can be visualized).[1]

-

Quench: Dilute with Ethyl Acetate (20 mL) and wash with 5% LiCl solution (to remove DMF), followed by 0.5M NaOH (to remove the phenol byproduct) and brine.

-

Isolation: Dry over Na₂SO₄ and concentrate to yield the N-(4,5-dimethoxy-2-nitrobenzoyl)-amine .

Safety & Handling

-

Hazards: As a nitro-aromatic compound, it should be treated as potentially toxic.[1] The hydrolysis product, phenol, is corrosive and toxic.[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood.

-

Storage: Store at 2-8°C. Moisture sensitive (hydrolysis leads to the free acid).[1]

References

-

Molbase Encyclopedia. (n.d.).[1] Phenyl 4,5-dimethoxy-2-nitrobenzoate (CAS 100905-32-6).[1][2] Retrieved from [Link][1]

-

World Intellectual Property Organization. (2000).[1] Piperizine-4-phenyl derivatives as inhibitors of the interaction between mdm2 and p53 (WO2000015657A1).[1] Retrieved from [1][3]

-

National Academy of Sciences. (2016). Utilization of a photoactivatable antigen system to examine B-cell probing termination.[1] (Contextual usage of DMNB derivatives). Retrieved from [Link]

Sources

Technical Guide: Phenyl 4,5-dimethoxy-2-nitrobenzoate as a Photoremovable Protecting Group

This is an in-depth technical guide on Phenyl 4,5-dimethoxy-2-nitrobenzoate , a specialized reagent within the family of nitrobenzyl-based photoremovable protecting groups (PPGs).

Executive Summary

Phenyl 4,5-dimethoxy-2-nitrobenzoate (CAS: 100905-32-6) represents a specific class of photocleavable compounds derived from the 4,5-dimethoxy-2-nitrobenzoic acid scaffold.[1][2][] While the o-nitrobenzyl (ONB) group is the industry standard for caging phosphates, carboxylates, and amines via a benzyl ether/carbamate linkage, the nitrobenzoate ester linkage offers a distinct reactivity profile.

This compound serves primarily as a caged phenol surrogate or an active acylating agent for introducing the photo-labile 4,5-dimethoxy-2-nitrobenzoyl (DMNb) moiety onto nucleophiles. Upon UV irradiation (typically 350–365 nm), the compound undergoes a photo-induced rearrangement, releasing the protected phenol (or transferring the acyl group), allowing for the spatial and temporal control of chemical activity.

Key Technical Specifications

| Property | Specification |

| Chemical Formula | C₁₅H₁₃NO₆ |

| Molecular Weight | 303.27 g/mol |

| CAS Number | 100905-32-6 |

| Absorption Max ( | ~350 nm (ε ≈ 5,000 M⁻¹cm⁻¹) |

| Uncaging Wavelength | 365 nm (UV-A) |

| Primary Application | Caged Phenol / Acyl Donor |

| Solubility | DMSO, DMF, CH₂Cl₂; Poor in water |

Mechanistic Principles

The Photochemical Trigger

Unlike standard o-nitrobenzyl ethers (which rely on hydrogen abstraction from the benzylic carbon), phenyl 4,5-dimethoxy-2-nitrobenzoate possesses a carbonyl group directly attached to the aromatic ring. The photolysis mechanism follows a variation of the nitro-nitrite rearrangement or nucleophilic aromatic photosubstitution, depending on solvent conditions.

-

Excitation: Absorption of a photon (hν) promotes the nitro group to an excited singlet state, which undergoes intersystem crossing to a triplet state.

-

Rearrangement: The excited nitro group interacts with the ortho substituents. In the absence of a benzylic hydrogen (as in this benzoate ester), the mechanism often involves an intramolecular oxygen transfer or solvent-assisted hydrolysis, leading to the cleavage of the ester bond.

-

Release: The phenolic leaving group (Ph-OH) is expelled, generating the nitroso-benzoic acid byproduct.

Mechanism Diagram

The following diagram illustrates the logical flow of the activation and release pathway.

Caption: Photochemical uncaging pathway of Phenyl 4,5-dimethoxy-2-nitrobenzoate upon UV irradiation.

Synthesis Protocol

The synthesis of Phenyl 4,5-dimethoxy-2-nitrobenzoate is a nucleophilic acyl substitution reaction. This protocol ensures high purity by utilizing the acid chloride method, which is superior to carbodiimide coupling for this specific nitro-sterically hindered system.

Reagents Required[3][4][5]

-

Precursor: 4,5-Dimethoxy-2-nitrobenzoic acid (DMNB-OH)

-

Reagent: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Nucleophile: Phenol (Ph-OH)

-

Base: Triethylamine (TEA) or Pyridine

-

Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

Dissolve 1.0 eq of 4,5-dimethoxy-2-nitrobenzoic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Add 1.2 eq of Oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF.

-

Stir for 2 hours at room temperature until gas evolution ceases.

-

Checkpoint: Evaporate solvent to isolate the crude acid chloride (yellow solid). Do not purify; use immediately.

-

-

Coupling (Esterification):

-

Redissolve the crude acid chloride in anhydrous DCM.

-

In a separate vessel, mix 1.0 eq of Phenol and 1.5 eq of Triethylamine in DCM.

-

Add the phenol solution dropwise to the acid chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

-

Workup & Purification:

-

Quench with saturated NaHCO₃ solution.

-

Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess amine) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Recrystallization: Purify by recrystallization from Ethanol/Hexane or flash chromatography (Ethyl Acetate/Hexane) to yield the pale yellow crystalline solid.

-

Caption: Synthetic workflow for the preparation of Phenyl 4,5-dimethoxy-2-nitrobenzoate.

Experimental Photolysis Protocol

To validate the "caging" efficiency and release kinetics, the following protocol should be used. This setup assumes a standard laboratory UV lamp setup.

Equipment

-

Light Source: 365 nm UV LED or Mercury Arc Lamp (filtered).

-

Power Density: ~10–20 mW/cm².

-

Vessel: Quartz cuvette (for UV-Vis monitoring) or Pyrex vial (for bulk photolysis).

Procedure

-

Preparation: Prepare a 10 mM stock solution of Phenyl 4,5-dimethoxy-2-nitrobenzoate in Acetonitrile or DMSO.

-

Dilution: Dilute to 50 µM in PBS buffer (pH 7.4) containing 10% organic co-solvent (to ensure solubility).

-

Irradiation:

-

Place the sample 5 cm from the light source.

-

Irradiate in 1-minute intervals.

-

-

Monitoring:

-

UV-Vis Spectroscopy: Monitor the change in absorption. The starting material has a distinct spectrum; upon cleavage, the spectrum will shift due to the formation of the nitroso-benzoate byproduct and free phenol.

-

HPLC Analysis: Inject aliquots at t=0, 1, 5, 10, and 20 mins.

-

Mobile Phase: Water/Acetonitrile (+0.1% TFA).

-

Detection: 254 nm and 280 nm (for Phenol).

-

-

-

Quantification: Calculate the quantum yield (

) by comparing the rate of phenol release to a standard actinometer (e.g., potassium ferrioxalate).

Expected Data Profile

| Time (min) | % Precursor Remaining | % Phenol Released |

| 0 | 100% | 0% |

| 1 | 85% | 15% |

| 5 | 40% | 60% |

| 10 | 10% | 90% |

| 20 | <1% | >99% |

Critical Applications & Advantages

Caged Phenols in Drug Discovery

Many bioactive compounds (e.g., Tyrosine kinase inhibitors, Estrogens, Neurotransmitters) possess a phenolic hydroxyl group essential for binding.

-

Strategy: Masking this phenol as the 4,5-dimethoxy-2-nitrobenzoate ester renders the drug biologically inactive ("caged").

-

Activation: UV irradiation restores the phenol, activating the drug only at the target site (e.g., within a specific tissue or cell culture well).

Comparison with Other PPGs

| Feature | 4,5-Dimethoxy-2-nitrobenzoate (DMNb-Ester) | 4,5-Dimethoxy-2-nitrobenzyl (DMNB-Ether) |

| Linkage | Ester (Benzoate) | Ether (Benzyl) |

| Stability | Moderate (Susceptible to hydrolysis at high pH) | High (Stable to acid/base) |

| Uncaging Rate | Fast (Type II mechanism) | Fast (Type II mechanism) |

| Byproduct | Nitroso-benzoic acid | Nitroso-benzaldehyde |

| Use Case | Caging Phenols, Acyl Transfer | Caging Acids, Alcohols, Amines |

Limitations

-

Hydrolytic Stability: Being an ester, Phenyl 4,5-dimethoxy-2-nitrobenzoate is susceptible to background hydrolysis by esterases or high pH, unlike the more robust ether linkage of DMNB-ethers.

-

Absorbance: The absorption maximum is in the UV-A range, which has limited tissue penetration compared to two-photon sensitive groups (e.g., coumarins).

References

-

Corrie, J. E. T., & Trentham, D. R. (1993).[4] Biological applications of photochemical switches.[5] In Bioorganic Photochemistry. Wiley-VCH.[4]

-

Klán, P., et al. (2013).[5] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.

-

BOC Sciences. (2024). Phenyl 4,5-dimethoxy-2-nitrobenzoate Product Data.

-

Sigma-Aldrich. (2024). 4,5-Dimethoxy-2-nitrobenzyl bromide and related derivatives.

-

Niwa, H., et al. (2016). Utilization of a photoactivatable antigen system to examine B-cell probing termination. PNAS, 113(6).

Sources

Solubility of Phenyl 4,5-dimethoxy-2-nitrobenzoate in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for Phenyl 4,5-dimethoxy-2-nitrobenzoate

Executive Summary Phenyl 4,5-dimethoxy-2-nitrobenzoate (CAS: 100905-32-6) is a specialized intermediate often utilized in the synthesis of photosensitive protecting groups (nitroveratryl derivatives) and peptide linkers.[1][2] Its solubility profile is governed by a complex interplay between its lipophilic aromatic core and its polar nitro/methoxy substituents.[2][3] This guide provides a comprehensive analysis of its solubility behavior, thermodynamic modeling, and experimental protocols for solvent selection in process chemistry.

Part 1: Molecular Architecture & Physicochemical Basis[1][3]

To predict solubility, we must first deconstruct the molecule’s interaction potential.[2][3] Phenyl 4,5-dimethoxy-2-nitrobenzoate is an "amphiphilic-polar" solid.[1][2][3]

| Structural Feature | Contribution to Solubility |

| Phenyl Ester Moiety | Increases lipophilicity ( |

| Nitro Group (-NO | Strong electron-withdrawing group.[1][2][3] Creates a significant dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents.[2] |

| Dimethoxy Groups | Electron-donating.[1][2][3] They increase electron density on the ring but add only minor polarity compared to the nitro group.[2][3] They provide weak H-bond acceptance.[1][2][3] |

| Lack of H-Bond Donors | The molecule has no -OH or -NH groups.[1][2][3] This renders it insoluble in water and limits solubility in protic solvents (alcohols) unless heated.[2][3][4] |

Thermodynamic Inference: The dissolution of this compound is enthalpy-driven in non-polar solvents (breaking crystal lattice) and entropy-driven in polar aprotic solvents.[1][2]

-

Predicted Hansen Solubility Parameters (HSP):

Part 2: Solvent Classes & Performance Profile[1][2][5]

Based on structural analogs (e.g., Veratric acid derivatives) and standard synthesis protocols [1, 2], the solubility profile is categorized below.

Class A: High Solubility (Process Solvents)

Use for: Reaction medium, extractions, and stock solutions.[1]

| Solvent | Solubility Rating | Mechanistic Rationale |

| Dichloromethane (DCM) | Excellent (>100 mg/mL) | Perfect match for the molecule's polarizability and moderate dipole.[1][2] |

| Chloroform | Excellent | Similar to DCM; often used for NMR analysis.[1][2][3] |

| DMSO / DMF | Excellent | High dielectric constants stabilize the nitro group's dipole.[1][2][3] |

| THF (Tetrahydrofuran) | Good | Ether oxygen interacts well with the electron-deficient aromatic ring.[1][2][3] |

Class B: Temperature-Dependent (Recrystallization Solvents)

Use for: Purification via cooling crystallization.[1][2]

| Solvent | Solubility Rating | Mechanistic Rationale |

| Ethanol / Methanol | Moderate (Hot) / Low (Cold) | The molecule lacks H-bond donors, making it poorly soluble in cold alcohols.[1][2] Heating overcomes the lattice energy, allowing the solvent to solvate the polar groups.[3] |

| Ethyl Acetate | Good (Hot) / Moderate (Cold) | Matches the ester functionality.[2][3] Often used in mixtures with Hexane.[2][3] |

| Toluene | Moderate |

Class C: Anti-Solvents (Precipitation)

Use for: Crashing out the product or maximizing yield.

| Solvent | Solubility Rating | Mechanistic Rationale |

| Water | Insoluble | Hydrophobic effect dominates.[1][2][3] |

| Hexane / Heptane | Very Poor | The solvent is too non-polar to interact with the nitro/ester groups effectively.[1][3] |

| Diethyl Ether | Poor | Often used to wash the solid filter cake.[1][2][3] |

Part 3: Experimental Protocol for Solubility Determination

Do not rely on literature values alone. Purity and polymorphs affect solubility.[1][2][3] Use this self-validating Gravimetric Saturation Protocol.

Objective: Determine the saturation solubility (

Workflow Diagram (DOT):

Figure 1: Gravimetric Saturation Workflow. Ensure the solid phase is present throughout the equilibration step to guarantee saturation.[1]

Step-by-Step Methodology:

-

Preparation: Place 100 mg of Phenyl 4,5-dimethoxy-2-nitrobenzoate into a standard HPLC vial.

-

Solvation: Add 1.0 mL of the target solvent. Cap tightly.

-

Equilibration: Shake or vortex at controlled temperature (

) for 24 hours. Critical: Visually confirm undissolved solid remains.[2][3] If clear, add more solid.[1][2][3] -

Filtration: Syringe-filter the supernatant using a hydrophobic PTFE filter (0.45 µm) into a pre-weighed tare vial.

-

Drying: Evaporate the solvent under vacuum or nitrogen stream until mass is constant.[1][2][3]

-

Calculation:

Part 4: Practical Application (Recrystallization)

For purification of crude Phenyl 4,5-dimethoxy-2-nitrobenzoate, a solvent/anti-solvent system is recommended over single-solvent cooling.[1][2]

Recommended System: Ethyl Acetate / Hexane [2][5]

-

Dissolve crude solid in minimal Ethyl Acetate at

. -

Slowly add Hexane (warm) until slight turbidity persists.

-

Allow to cool slowly to Room Temperature, then to

. -

The nitro group polarity ensures it precipitates as the non-polar fraction (Hexane) increases.[2][3]

Interaction Logic (DOT):

Figure 2: Solute-Solvent Interaction Map highlighting the dominance of dipolar interactions.[1][2]

References

-

ChemicalBook. (2025).[2][3] 4,5-Dimethoxy-2-nitrobenzoic acid Properties and Solubility Data. Retrieved from [2]

-

Fisher Scientific. (2025).[2][3] Safety Data Sheet: 4,5-Dimethoxy-2-nitrobenzoic acid. Retrieved from [2]

-

Hansen, C. M. (2007).[2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2][3] (Contextual grounding for thermodynamic modeling).

-

PubChem. (2025).[2][3] Compound Summary: Phenyl 4,5-dimethoxy-2-nitrobenzoate.[1][2][3][6] Retrieved from [2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenyl 4-methoxybenzoate | C14H12O3 | CID 346052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenyl 4,5-dimethoxy-2-nitrobenzoate|100905-32-6 - MOLBASE Encyclopedia [m.molbase.com]

The Art of Spatiotemporal Control: An In-depth Technical Guide to o-Nitrobenzyl Photoremovable Protecting Groups

In the intricate world of chemical synthesis and biological manipulation, the ability to control reactions with precision in both time and space is paramount. Photoremovable protecting groups (PPGs), often referred to as photocages, have emerged as indispensable tools for achieving this level of control.[1][2] By using light as a traceless reagent, scientists can initiate chemical transformations or release bioactive molecules on demand, opening up new frontiers in drug delivery, materials science, and fundamental biological research.[3][4] Among the various classes of PPGs, the o-nitrobenzyl (ONB) group stands out as one of the most versatile and widely employed scaffolds due to its robust chemistry and broad applicability.[5][6] This guide provides a comprehensive technical overview of o-nitrobenzyl photoremovable protecting groups, from their fundamental photochemical mechanism to practical applications and experimental considerations.

The Fundamental Principle: Light-Induced Molecular Liberation

The core utility of the o-nitrobenzyl group lies in its ability to undergo a photochemical transformation upon irradiation with UV light, typically in the range of 300-365 nm, leading to the cleavage of a covalent bond and the release of a protected functional group.[7][8] This process allows for the "caging" of a molecule, rendering it inactive until a pulse of light triggers its release.[1] The ONB group can be used to protect a wide array of functional groups, including alcohols, phenols, carboxylic acids, amines, phosphates, and thiols, making it a highly versatile tool in the synthetic chemist's arsenal.[3][9]

The Photochemical Reaction Mechanism

The photodeprotection of o-nitrobenzyl derivatives is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, a key step that is often rate-limiting.[10][11] This process leads to the formation of an aci-nitro intermediate.[9][11] The unstable aci-nitro intermediate then undergoes a rearrangement to form a cyclic intermediate, which subsequently fragments to release the protected molecule and o-nitrosobenzaldehyde as the primary byproduct.[3][7]

It is crucial to note that the o-nitrosobenzaldehyde byproduct can be photochemically active and may undergo secondary reactions, such as dimerization to form azobenzene derivatives, which can absorb light and act as an internal filter, potentially reducing the efficiency of the photolysis.[7][12] In applications involving primary amines, the aldehyde byproduct can also react with the released amine to form an imine, which can be suppressed by the addition of a carbonyl scavenger.[13]

Factors Influencing Photorelease Efficiency

The efficiency of the photocleavage process is a critical parameter and is influenced by several factors, including the substitution pattern on the aromatic ring and the nature of the leaving group.

Substituent Effects on the Aromatic Ring

The electronic and steric properties of substituents on the phenyl ring of the o-nitrobenzyl group can significantly impact the photolysis kinetics. Electron-donating groups, such as methoxy groups, are often introduced to red-shift the absorption maximum to longer, less damaging wavelengths and to increase the molar absorptivity.[14] For instance, the widely used 6-nitroveratryloxycarbonyl (NVOC) group, which contains two methoxy groups, exhibits increased absorbance at wavelengths longer than 320 nm.[13] However, the relationship between ring substituents and reaction rate is not always straightforward, with steric effects sometimes dominating over electronic effects.[10][15]

The Nature of the Leaving Group

The nature of the protected functional group (the leaving group) also plays a crucial role in the efficiency of the photorelease. Studies have shown a correlation between the quantum yield of photolysis and the acidity (pKa) of the corresponding leaving group, with more acidic leaving groups generally leading to faster decomposition.[15][16] This is attributed to the fact that electron-withdrawing groups can weaken the benzylic C-H bond, facilitating the initial hydrogen abstraction step.[15][17]

| Leaving Group | Quantum Yield (Φ) | Reference |

| Carboxylates | Varies (e.g., 0.1-1%) | [18] |

| Phosphates | Generally efficient | [19] |

| Alcohols (as carbonates) | Good leaving groups | [1] |

| Amines (as carbamates) | Good leaving groups | [1] |

Table 1: Representative quantum yields for the photorelease of different leaving groups from o-nitrobenzyl derivatives. Actual values can vary significantly based on the specific molecular structure and reaction conditions.

Applications in Research and Development

The precise spatiotemporal control afforded by o-nitrobenzyl PPGs has led to their widespread adoption in a variety of scientific disciplines.

Controlled Drug Delivery

In drug development, ONB groups are used to create "caged" prodrugs that can be activated at a specific site in the body by external light application, minimizing off-target effects.[5][20] This approach is particularly promising for the delivery of potent anticancer agents, where localized activation can enhance therapeutic efficacy while reducing systemic toxicity.[20] For example, methotrexate, an anticancer drug, has been successfully caged with an ONB linker and its light-mediated release from a dendrimer carrier has been demonstrated.[20]

Probing Biological Systems

In chemical biology, ONB-caged biomolecules, such as neurotransmitters, nucleotides, and peptides, are used to study complex cellular processes with high temporal and spatial resolution.[1][2] The rapid release of a caged signaling molecule allows researchers to investigate its immediate effects on cellular pathways. This has been instrumental in advancing our understanding of neuroscience, cell signaling, and enzyme kinetics.[21]

Advanced Materials Science

The application of ONB chemistry extends to materials science, where it is used to create photoresponsive polymers and surfaces.[7] For instance, photodegradable hydrogels cross-linked with ONB-containing molecules can be selectively degraded with light, enabling the controlled release of encapsulated cells or drugs and the fabrication of micro-patterned surfaces.

Experimental Protocol: Synthesis and Photocleavage of an o-Nitrobenzyl Protected Carboxylic Acid

This section provides a generalized, illustrative protocol for the protection of a carboxylic acid with an o-nitrobenzyl group and its subsequent photodeprotection.

Protection of a Carboxylic Acid

-

Dissolve the carboxylic acid in a suitable aprotic solvent (e.g., DMF or CH2Cl2).

-

Add a base (e.g., triethylamine or DBU) to deprotonate the carboxylic acid.

-

Add o-nitrobenzyl bromide to the reaction mixture.

-

Stir the reaction at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Perform an aqueous workup to remove salts and excess reagents.

-

Purify the o-nitrobenzyl ester by column chromatography.

Photochemical Deprotection

-

Dissolve the o-nitrobenzyl ester in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The choice of solvent can influence the reaction rate.[3]

-

Transfer the solution to a quartz reaction vessel (or other UV-transparent container).

-

Irradiate the solution with a UV lamp at an appropriate wavelength (e.g., 350 or 365 nm). The irradiation time will depend on the concentration of the substrate, the quantum yield of the reaction, and the intensity of the light source.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Purify the deprotected carboxylic acid to remove the o-nitrosobenzaldehyde byproduct and any other side products.

Future Perspectives

Research in the field of o-nitrobenzyl PPGs continues to evolve, with efforts focused on developing new derivatives with improved properties. Key areas of investigation include the design of ONB scaffolds that can be cleaved with longer wavelength, less phototoxic visible or near-infrared light, often through two-photon excitation or the use of up-conversion nanoparticles.[9][11] Furthermore, enhancing the quantum yield of uncaging remains a significant goal to improve the efficiency and speed of photorelease.[18] The continued development of these sophisticated molecular tools will undoubtedly lead to further breakthroughs in our ability to control and understand complex chemical and biological systems.

References

-

Photolabile protecting group - Wikipedia.

-

Bochet, C. G. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.

-

Fink, A. L., Groß, A. G., Puch, F., & Geitner, R. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.

-

Wang, Y., Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews.

-

Aujard, I., Ben-Am, Y., Vaganay, E., & Goeldner, M. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(25), 6545-6554.

-

Fink, A. L., Groß, A. G., Puch, F., & Geitner, R. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.

-

Wang, Y., Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews.

-

Ito, K., & Nakano, K. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.

-

Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010.

-

Lee, S. H., & Shin, I. (2020). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv.

-

Givens, R. S., & Rubina, M. (2002). Photoremovable protecting groups based on electron transfer chemistry. Photochemical & Photobiological Sciences, 1(6), 375–378.

-

Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010.

-

Gries, G., & Barner-Kowollik, C. (2018). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 10(11), 1215.

-

Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010.

-

Patel, K. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 5(3).

-

Kim, J., & Movassaghi, M. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 13(22), 6176–6179.

-

Vanga, R. R., & Schmittel, M. (2011). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 10(4), 543–548.

-

Pirrung, M. C., & Lee, J. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(23), 6799–6802.

-

Vanga, R. R., & Schmittel, M. (2011). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 10(4), 543-548.

-

Li, W., & Seeberger, P. H. (2024). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters.

-

Bochet, C. G. (2001). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (1), 125–142.

-

Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(5), PR1-PR70.

-

Pillai, V. N. R. (1980). Photoremovable Protecting Groups in Organic Synthesis. Synthesis, 1980(1), 1–26.

-

Specht, A., & Goeldner, M. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Chemical Biology, 53, 131–139.

-

Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.

-

Barner-Kowollik, C., & Gries, G. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(3), 1215–1225.

-

Aujard, I., Ben-Am, Y., Vaganay, E., & Goeldner, M. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(25), 6545-6554.

-

Lee, S. H., & Park, T. G. (2011). A photochemical approach for controlled drug release in targeted drug delivery. Journal of Controlled Release, 156(3), 361–368.

-

K. C., S., & Kalesh, K. A. (2022). Photoremovable Protecting Groups. Encyclopedia, 2(3), 1338-1348.

-

Gravel, D., & Murray, S. (1985). o-Nitrobenzyl alcohol, a simple and efficient reagent for the photoreversible protection of aldehydes and ketones. Journal of the Chemical Society, Chemical Communications, (23), 1625.

-

BenchChem. (2025). A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups.

-

Photolabile Protecting Groups: Structure and Reactivity. (2020). ResearchGate.

-

Holmes, C. P. (1994). Novel photoreactive protecting groups. Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Nitrobenzyl Alcohol in Modern Organic Synthesis.

-

Final step in the synthesis of o-nitrobenzyl NB compounds... (n.d.). ResearchGate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. Photoremovable protecting groups based on electron transfer chemistry - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Photolabile Protection of Carboxylic Acids

The 4,5-Dimethoxy-2-nitrobenzyl (DMNB) System

Executive Summary & Technical Scope

This application note details the protocol for "caging" carboxylic acids using the 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety. While the user query referenced Phenyl 4,5-dimethoxy-2-nitrobenzoate, it is critical to distinguish between the caged substrate and the protecting reagent.

-

Phenyl 4,5-dimethoxy-2-nitrobenzoate is a specific example of a caged phenol (where the benzoate protects the phenol).

-

To protect a target carboxylic acid (R-COOH), the standard industry protocol utilizes 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br) or 4,5-dimethoxy-2-nitrobenzyl alcohol (DMNB-OH) to generate a photosensitive ester.

This guide provides the definitive workflow for installing the DMNB group onto carboxylic acids, enabling spatiotemporal control over drug release or peptide reactivity via UV irradiation (365 nm).

Scientific Principles & Mechanism[1][2][3]

2.1 Why DMNB?

The ortho-nitrobenzyl class of protecting groups is the gold standard in photopharmacology due to its "traceless" cleavage. The addition of two methoxy groups (4,5-dimethoxy) shifts the absorption maximum (

2.2 The Photolysis Mechanism (Norrish Type II)

Upon irradiation at 365 nm, the DMNB ester undergoes a characteristic intramolecular rearrangement:

-

Excitation: The nitro group is excited to a triplet state.

-

H-Abstraction: The nitro oxygen abstracts a benzylic proton, forming an aci-nitro tautomer.

-

Cyclization: The aci-nitro intermediate cyclizes to an isoxazole-type intermediate.

-

Collapse: Hydrolysis yields the free carboxylic acid and the byproduct 4,5-dimethoxy-2-nitrosobenzaldehyde .

Critical Consideration (The Inner Filter Effect): The nitrosobenzaldehyde byproduct absorbs strongly at 300–400 nm. In static solutions, this byproduct can absorb the incident light, slowing down the reaction yield. Protocols below include scavenger strategies to mitigate this.

Figure 1: Mechanism of DMNB photodeprotection via the aci-nitro intermediate.

Reagent Selection Guide

To protect your specific carboxylic acid, select the method based on your substrate's sensitivity:

| Method | Reagent | Conditions | Best For |

| A (Standard) | DMNB-Bromide | Robust acids, simple drugs, amino acids (N-protected). | |

| B (Mild) | DMNB-Alcohol | DCC/DMAP, DCM, 0°C | Base-sensitive substrates; complex natural products. |

| C (Exchange) | DMNB-Trichloroacetimidate | Acid-sensitive substrates; avoiding basic conditions. |

Note: The protocols below focus on Method A (Alkylation) and Method B (Steglich Esterification) as they cover 95% of applications.

Experimental Protocols

4.1 Protocol A: Protection via Alkylation (DMNB-Br)

Use this for robust carboxylic acids.

Materials:

-

Target Carboxylic Acid (1.0 equiv)

-

4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br) (1.1 equiv) [CAS: 53413-67-5]

-

Potassium Carbonate (

) (2.0 equiv, anhydrous) -

Solvent: DMF (Dimethylformamide) or Acetone (dry)

Procedure:

-

Dissolution: Dissolve the carboxylic acid (1.0 mmol) in dry DMF (3–5 mL) in a round-bottom flask under an inert atmosphere (

or Ar). -

Deprotonation: Add

(2.0 mmol). Stir the suspension for 15 minutes at room temperature (RT) to generate the carboxylate anion. -

Alkylation: Add DMNB-Br (1.1 mmol) portion-wise.

-

Tip: If DMNB-Br is dark yellow/brown, recrystallize from ethanol before use to remove decomposition products.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (the ester is usually less polar than the acid).

-

Workup:

-

Dilute with EtOAc (50 mL).

-

Wash with water (3 x 20 mL) to remove DMF.

-

Wash with brine (1 x 20 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The DMNB ester is typically a pale yellow solid.

4.2 Protocol B: Protection via Steglich Esterification (DMNB-OH)

Use this for valuable or base-sensitive substrates.

Materials:

-

Target Carboxylic Acid (1.0 equiv)

-

4,5-Dimethoxy-2-nitrobenzyl alcohol (DMNB-OH) (1.1 equiv) [CAS: 20357-25-9]

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: DCM (Dichloromethane) (dry)

Procedure:

-

Setup: Dissolve the acid (1.0 mmol), DMNB-OH (1.1 mmol), and DMAP (0.1 mmol) in dry DCM (10 mL) at 0°C (ice bath).

-

Coupling: Add DCC (1.1 mmol) dissolved in a small amount of DCM dropwise over 5 minutes.

-

Reaction: Allow the mixture to warm to RT naturally and stir overnight (12–16 h). A white precipitate (dicyclohexylurea, DCU) will form.

-

Workup:

-

Filter off the DCU precipitate.

-

Wash the filtrate with 0.5 M HCl (to remove DMAP), then saturated

, then brine.

-

-

Purification: Silica gel chromatography.

Photodeprotection (Uncaging) Protocol[4]

Equipment:

-

Light Source: 365 nm UV LED (approx. 10–50 mW/cm²) or Mercury Arc Lamp with 365 nm bandpass filter.

-

Vessel: Quartz cuvette (for kinetics) or glass vial (glass absorbs <320 nm, allowing 365 nm to pass).

Procedure:

-

Preparation: Dissolve the caged compound in a solvent compatible with your application (e.g., PBS buffer containing <1% DMSO for biological assays, or MeOH/Water for chemical synthesis). Concentration: 10–100 µM.

-

Scavenger Addition (Optional but Recommended): Add Dithiothreitol (DTT) (1 mM) or Semicarbazide.

-

Reasoning: The nitrosobenzaldehyde byproduct is reactive and can form Schiff bases with amines. Scavengers neutralize it and prevent light absorption (inner filter effect).

-

-

Irradiation: Irradiate the sample at 365 nm.

-

Time: Typically 1–10 minutes depending on intensity.

-

Monitoring: Monitor the disappearance of the ester peak by HPLC or the appearance of the free acid.

-

-

Post-Processing: If performing synthesis, evaporate solvent and purify. If in cellulo, the drug is now active.

Workflow Visualization

Figure 2: Decision tree for selecting the optimal DMNB protection strategy.

Quality Control & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Yield (Method A) | Hydrolysis of DMNB-Br | Ensure DMF is anhydrous. Recrystallize DMNB-Br if dark. |

| Incomplete Photolysis | Inner Filter Effect | The byproduct absorbs UV. Add DTT or reduce concentration. Stir during irradiation.[1] |

| Side Reactions (UV) | Radical formation | Degas solvents (remove |

| NMR Confirmation | Verification | Look for the benzylic |

References

-

Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

-

Patchornik, A., et al. (1970). "Photosensitive protecting groups." Journal of the American Chemical Society, 92(21), 6333–6335. Link

-

Bochet, C. G. (2002). "Photolabile protecting groups and linkers." Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

-

Kilfoil, P. J., et al. (2019). "Photolysis of dimethoxynitrobenzyl-'caged' acids yields fluorescent products."[2] PLOS ONE, 14(9), e0222616. Link

-

ChemScene. (n.d.). "Phenyl 4,5-dimethoxy-2-nitrobenzoate Product Page (CAS 100905-32-6)." ChemScene Catalog. Link(Cited for chemical identity verification).

Sources

Step-by-step guide to deprotecting with Phenyl 4,5-dimethoxy-2-nitrobenzoate

Focus Compound: Phenyl 4,5-dimethoxy-2-nitrobenzoate (Model for DMNB-Caged Carboxylates/Phenols)

Executive Summary

This guide details the protocol for the photochemical removal (uncaging) of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting group. While the specific nomenclature "Phenyl 4,5-dimethoxy-2-nitrobenzoate" typically refers to the ester formed between phenol and 4,5-dimethoxy-2-nitrobenzoic acid, this guide addresses the standard application: the cleavage of DMNB esters (releasing free carboxylic acids) or DMNB ethers (releasing free phenols) using UV irradiation.

This method relies on the Norrish Type II photoisomerization mechanism, triggered by 365 nm light, to release the bioactive substrate with high spatiotemporal precision.

Mechanistic Principles

The Photochemical Trigger

The DMNB group functions as a "caging" moiety that renders the substrate inert until activated by light. Upon absorption of a photon (typically

-

Excitation: The ground state nitro group absorbs a photon, entering an excited singlet state, which rapidly crosses to a triplet state.

-

Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen (if present, as in DMNB esters) or undergoes rearrangement.

-

Aci-Nitro Intermediate: An aci-nitro intermediate is formed, which rearranges to a nitroso-hemiacetal.

-

Collapse: The hemiacetal collapses, releasing the free substrate (e.g., Benzoic Acid or Phenol) and the byproduct 4,5-dimethoxy-2-nitrosobenzaldehyde .

The "Internal Filter" Problem

The primary byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde , is highly absorbent at 300–400 nm. As the reaction proceeds, this byproduct accumulates and competes with the starting material for photons, effectively acting as an internal filter that slows down or halts the reaction.

-

Solution: We utilize aldehyde scavengers (e.g., Semicarbazide or Dithiothreitol) in the reaction buffer to trap the nitroso-aldehyde, preventing light blockage and deleterious Schiff-base side reactions.

Figure 1: Mechanistic pathway of DMNB photocleavage. Note the critical role of the scavenger in preventing the byproduct from inhibiting the reaction.

Pre-Experiment Planning

Equipment & Reagents

| Component | Specification | Purpose |

| Light Source | UV LED (365 nm) or Hg Arc Lamp | Excitation of the nitro group.[1] LEDs minimize heat damage. |

| Solvent System | ACN:PBS (50:50) or MeOH:HEPES | Must be UV-transparent and solubilize the hydrophobic cage. |

| Scavenger | Semicarbazide HCl (5–10 equiv) | Traps nitroso-benzaldehyde byproduct. |

| Vessel | Quartz cuvette or Pyrex glass | Standard glass blocks UV <300nm; Pyrex is acceptable for 365nm. |

| Filters | Long-pass (>300 nm) | Removes high-energy UV that damages proteins/DNA. |

Safety Considerations

-

UV Hazard: Wear UV-protective eyewear (ANSI Z87.1 rated for UV) and skin protection.

-

Chemical Hazard: Nitroso compounds are potential carcinogens. Handle all post-photolysis solutions as hazardous waste.

Detailed Protocol: Photochemical Uncaging

This protocol assumes a 10 mM stock solution of Phenyl 4,5-dimethoxy-2-nitrobenzoate (or equivalent DMNB-caged molecule).

Step 1: Substrate Preparation

-

Dissolve the caged compound in a minimal amount of DMSO or Acetonitrile (ACN) to create a high-concentration stock (e.g., 50 mM).

-

Dilute the stock into the Photolysis Buffer (e.g., PBS pH 7.4 or 50:50 ACN:Water) to a final concentration of 50–100 µM .

-

Note: High concentrations (>1 mM) suffer from the "inner filter" effect, where surface molecules block light from reaching the bulk solution.

-

Step 2: Addition of Scavenger (Critical Step)

-

Prepare a 100 mM stock of Semicarbazide Hydrochloride in water.

-

Add Semicarbazide to the reaction mixture to a final concentration of 1–5 mM (approx. 10-50 equivalents relative to the substrate).

-

Why: This reacts with the released 4,5-dimethoxy-2-nitrosobenzaldehyde to form a semicarbazone, which absorbs less at 365 nm and prevents the byproduct from reacting with free amines in your sample.

-

Step 3: Irradiation Setup

-

Place the sample in a Quartz cuvette (for analytical scale) or a clear glass vial (for preparative scale).

-

Position the 365 nm LED source approx. 2–5 cm from the sample.

-

Stirring: Ensure constant magnetic stirring to cycle the solution into the light path.

-

Temperature Control: If using a high-intensity lamp, place the sample on a cooling block or use a water filter to remove IR (heat) radiation.

Step 4: Monitoring the Reaction

-

TLC/HPLC: Withdraw aliquots every 5–10 minutes.

-

HPLC: Monitor the disappearance of the DMNB-substrate peak and the appearance of the free substrate peak.

-

UV-Vis: You will observe a spectral shift.[2] The DMNB group typically has a

around 345 nm. As it cleaves, the spectrum will change due to the formation of the nitroso species (absorbs ~380-400 nm) and the semicarbazone.

-

-

Endpoint: Irradiation is complete when the starting material is <5% by HPLC. Typical times range from 5 to 30 minutes depending on light intensity (mW/cm²).

Step 5: Post-Photolysis Purification

-

Extraction: If the released substrate is organic-soluble, extract with Ethyl Acetate.[3] The semicarbazone byproduct is often more polar or can be washed out.

-

Filtration: If the substrate is a protein or DNA, use a desalting column (PD-10) or dialysis to remove the small molecule byproducts and excess scavenger.

Figure 2: Operational workflow for the deprotection of DMNB-caged compounds.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Slow Reaction Rate | Inner Filter Effect | Dilute the sample (try 50 µM) or increase the stirring rate. Ensure path length is short. |

| Side Reactions | Nitroso reactivity | Increase Semicarbazide concentration. Ensure pH is near neutral (pH 6.5–7.5). |

| Sample Heating | IR emission from lamp | Use an LED source (cold light) or a water bath IR filter. |

| Incomplete Cleavage | Solvent Absorbance | Ensure solvent (e.g., Acetone) does not absorb at 365 nm. Use ACN or MeOH. |

References

-

Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333–6335. Link

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4, 619–628. Link

-

Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Multi-Modal Analytical Framework for Monitoring the Synthesis of Phenyl 4,5-dimethoxy-2-nitrobenzoate

Abstract

Phenyl 4,5-dimethoxy-2-nitrobenzoate is a key chemical intermediate whose purity and yield are critical for downstream applications in pharmaceutical and fine chemical synthesis.[1][2] Effective process control during its formation—typically via the esterification of 4,5-dimethoxy-2-nitrobenzoic acid with phenol—mandates a robust analytical monitoring strategy. This guide presents a comprehensive, multi-modal approach combining chromatographic and spectroscopic techniques to provide real-time qualitative checks, precise quantitative analysis, and unambiguous structural confirmation. We detail field-proven protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, enabling researchers and process chemists to optimize reaction conditions, maximize yield, and ensure the highest product quality.

Introduction: The Rationale for Reaction Monitoring

The synthesis of Phenyl 4,5-dimethoxy-2-nitrobenzoate involves the formation of an ester bond, a reaction that can be influenced by catalysts, temperature, and the presence of impurities. Inadequate monitoring can lead to incomplete reactions, the formation of side-products, or degradation, compromising the integrity of the final product. A strategic analytical approach is therefore not merely a quality control measure but an integral part of process development. By tracking the consumption of reactants and the formation of the desired product in real-time, chemists can determine reaction endpoints accurately, study kinetics, and build a comprehensive process understanding. This document provides the causal logic and step-by-step protocols for establishing such a framework.

The Monitored Reaction: Esterification Pathway

The primary reaction involves the esterification of 4,5-dimethoxy-2-nitrobenzoic acid with phenol. This is typically acid-catalyzed, converting the carboxylic acid's hydroxyl group into a better leaving group and facilitating nucleophilic attack by phenol.

Reaction Scheme:

-

Reactant 1: 4,5-Dimethoxy-2-nitrobenzoic acid (MW: 227.17 g/mol )[1]

-

Reactant 2: Phenol

-

Product: Phenyl 4,5-dimethoxy-2-nitrobenzoate (MW: 303.27 g/mol )[2]

-

Byproduct: Water

Analytical methods must be capable of resolving these three primary components, as well as any potential side-products or unreacted starting materials.

Analytical Strategy: An Integrated Workflow

No single technique provides a complete picture of the reaction's progress. We advocate for an integrated workflow where each method serves a specific purpose, from rapid qualitative assessment to in-depth quantitative and structural analysis.

Caption: Integrated analytical workflow for reaction monitoring.

Methodologies and Protocols

Thin-Layer Chromatography (TLC): Rapid Progress Check

Expertise & Causality: TLC is the first-line tool for its speed and low cost. It provides an immediate visual assessment of the reaction's progress by separating the non-polar product from the more polar carboxylic acid starting material. The choice of a non-polar solvent system is critical to ensure the product moves up the plate while the starting acid remains closer to the baseline.

Experimental Protocol:

-

Plate Preparation: Use silica gel 60 F254 plates.

-

Sample Preparation: Dilute a small aliquot of the reaction mixture in ethyl acetate or dichloromethane.

-

Spotting: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the baseline.

-

Mobile Phase Development: A solvent system of 3:1 Hexanes:Ethyl Acetate is a good starting point. The polarity can be adjusted to achieve optimal separation (Rf of the product ~0.4-0.5).

-

Visualization: Visualize the plate under UV light at 254 nm. The aromatic rings of all components will be UV-active.

-

Interpretation: Monitor the disappearance of the reactant spot (lower Rf) and the appearance of the product spot (higher Rf). The reaction is nearing completion when the reactant spot is faint or absent.

High-Performance Liquid Chromatography (HPLC): Quantitative Analysis

Expertise & Causality: HPLC is the gold standard for quantifying the components of the reaction mixture, enabling precise determination of purity, conversion, and yield.[3] A reversed-phase C18 column is ideal for separating aromatic compounds of moderate polarity.[4] The inclusion of an acid (e.g., phosphoric or trifluoroacetic acid) in the mobile phase is crucial; it suppresses the ionization of the 4,5-dimethoxy-2-nitrobenzoic acid, ensuring it is in a neutral form, which leads to sharp, symmetrical peaks and reproducible retention times.[4] Phenyl-hexyl columns can also be employed to leverage π-π interactions, offering alternative selectivity for nitro-aromatic compounds.[5]

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Sample Preparation:

-

Withdraw a ~50 µL aliquot from the reaction mixture.

-

Quench the reaction immediately by diluting it into 1 mL of the mobile phase in an HPLC vial.

-

Filter the sample through a 0.45 µm syringe filter to protect the column from particulates.

-

-

Chromatographic Conditions:

-

Create calibration curves for the reactant and product using certified reference standards to enable accurate quantification.

-

| Parameter | Recommended Setting | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Excellent retention and separation for aromatic compounds.[4] |

| Mobile Phase | A: Water + 0.1% Phosphoric AcidB: Acetonitrile + 0.1% Phosphoric Acid | Acid suppresses ionization for better peak shape.[4] |

| Gradient | 40% B to 95% B over 10 min | Ensures elution of all components from polar to non-polar. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[6] |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Strong absorbance for aromatic nitro compounds. |